molecular formula C10H12Cl2N2S B3375882 4-(2-Methyl-1,3-thiazol-4-yl)aniline dihydrochloride CAS No. 1156626-78-6

4-(2-Methyl-1,3-thiazol-4-yl)aniline dihydrochloride

Cat. No.: B3375882
CAS No.: 1156626-78-6
M. Wt: 263.19 g/mol
InChI Key: FGCRYCQMXQEYAQ-UHFFFAOYSA-N
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Description

4-(2-Methyl-1,3-thiazol-4-yl)aniline dihydrochloride (CAS 1156626-78-6) is a high-value chemical building block in medicinal chemistry and drug discovery research. This compound features a benzene ring linked to a 2-methylthiazole group, creating a conjugated system that is highly relevant for designing biologically active molecules . The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, is a privileged scaffold in pharmaceuticals due to its aromaticity and ability to participate in various electron interactions . This moiety is found in a wide range of FDA-approved drugs, including the antibiotic sulfathiazole, the histamine H₂ receptor antagonist famotidine, and the tyrosine kinase inhibitor dasatinib, underscoring its significant role in targeting diverse pathological conditions . The primary application of this dihydrochloride salt is as a key synthetic intermediate. The aniline (aminobenzene) functional group serves as a versatile handle for further chemical modifications, allowing researchers to construct more complex molecular architectures through reactions such as amide bond formation or Suzuki coupling . Its specific structure makes it particularly useful in the development of potential therapeutic agents for conditions such as cancer, microbial infections, and neurological diseases, areas where thiazole-containing compounds have shown substantial promise . The dihydrochloride salt form typically offers enhanced solubility in aqueous and polar solvents compared to the free base, facilitating its use in various experimental settings. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-methyl-1,3-thiazol-4-yl)aniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S.2ClH/c1-7-12-10(6-13-7)8-2-4-9(11)5-3-8;;/h2-6H,11H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGCRYCQMXQEYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methyl-1,3-thiazol-4-yl)aniline dihydrochloride typically involves the reaction of 2-methylthiazole with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound, which is more efficient and cost-effective compared to batch synthesis. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Reduction Reactions

The aniline group in 4-(2-Methyl-1,3-thiazol-4-yl)aniline dihydrochloride participates in catalytic hydrogenation. A key synthesis step involves the reduction of its nitro precursor (4-(2-methylthiazol-4-yl)nitrobenzene) using hydrogen gas (H₂) and palladium on carbon (Pd/C) in ethyl acetate .

Reaction ConditionsYieldReference
Nitro to amine reduction4 bar H₂, Pd/C, 5 hours99%

This reduction proceeds via adsorption of hydrogen onto the catalyst surface, followed by electron transfer to the nitro group, forming the aniline derivative .

Nucleophilic Substitution

The chlorine atoms in related thiazole-aniline compounds (e.g., N,N-Bis(2-chloroethyl) derivatives) undergo substitution reactions. While direct data for the dihydrochloride form is limited, analogous reactivity is observed in similar structures:

  • Chloroethyl substitution : Reacts with nucleophiles (e.g., amines, azides) under mild conditions.

  • Thiazole ring stability : The thiazole moiety remains intact during substitution, as evidenced by retained aromaticity in post-reaction NMR spectra.

Coupling Reactions

The aniline group facilitates coupling reactions with carboxylic acids or acid chlorides. For instance:

  • Amide bond formation : Reacts with 3,4,5-trimethoxybenzoyl chloride in the presence of coupling agents (HCTU, HOBt, DIEA) .

  • Benzophenone derivatives : Forms substituted benzophenones via Dess-Martin periodinane oxidation and subsequent coupling .

Coupling Partner Catalyst/ReagentProduct TypeReference
3,4,5-Trimethoxybenzoyl chlorideHCTU, HOBt, DIEAAmide
4,4-DifluorocyclohexylamineHCTUSecondary amine

Oxidation and Stability

The thiazole ring’s electron-rich nature makes it susceptible to oxidation under strong conditions (e.g., KMnO₄, CrO₃), though specific data for this compound is unavailable. Stability studies indicate that the dihydrochloride salt enhances aqueous solubility while maintaining structural integrity under standard storage conditions .

Salt Formation and Acid-Base Reactions

Conversion to the dihydrochloride salt occurs via treatment with hydrochloric acid (HCl), as seen in analogous compounds . The protonated aniline group enhances crystallinity and purity during recrystallization (e.g., ethyl acetate/n-hexane mixtures) .

Structural Modifications

  • Boc deprotection : Tert-butoxycarbonyl (Boc) groups are removed using trifluoroacetic acid (TFA) or piperidine in DMF .

  • Thioamide synthesis : Reacts with Lawesson’s reagent to form thioamide derivatives, though racemization risks exist at α-carbons .

Table 1: Reaction Conditions for Key Transformations

Reaction TypeReagents/ConditionsOutcome
ReductionH₂ (4 bar), Pd/C, ethyl acetate99% yield of aniline
Amide couplingHCTU, HOBt, DIEA, DMFHigh-purity amides
Boc deprotectionTFA or 5% piperidine in DMFFree amine formation

Table 2: Stability Under Various Conditions

ConditionObservation
Aqueous HCl (1M)Stable for >24 hours at 25°C
H₂O/EtOH (1:1)No decomposition after 48 hours

Scientific Research Applications

4-(2-Methyl-1,3-thiazol-4-yl)aniline dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Methyl-1,3-thiazol-4-yl)aniline dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Related Compounds

Table 1: Key Compounds for Comparison

Compound Name Structure Highlights Molecular Weight Key Functional Groups Biological/Pharmacological Relevance Evidence Source
4-(2-Methyl-1,3-thiazol-4-yl)aniline dihydrochloride Thiazole + aniline (dihydrochloride salt) 263.19 -NH₂, -Cl⁻ Potential CNS applications (inference from analogs)
MTEP (3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]piperidine) Thiazole + ethynylpiperidine ~218.3 (base) Ethynyl, piperidine mGlu5 receptor antagonist; attenuates cocaine-seeking behavior
MPEP (2-Methyl-6-(phenylethynyl)pyridine) Pyridine + phenylethynyl 209.26 Phenylethynyl mGlu5 antagonist; anxiolytic effects in rodents
Tolvaptan (±)-4′-[(7-chloro-2,3,4,5-tetrahydro-5-hydroxy-1H-1-benzazepin-1-yl) carbonyl]-N,N′-bis(2-methyl-1,3-thiazol-4-yl)urea Benzazepine + bis-thiazole urea 448.94 Urea, thiazole, benzazepine Vasopressin receptor antagonist (approved for hyponatremia)
5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid Thiazole + isoxazole-carboxylic acid 210.21 Carboxylic acid Building block for drug synthesis

Structural and Functional Analysis

Thiazole-Containing mGlu5 Antagonists
  • MTEP vs. Target Compound :

    • Shared Feature : Both contain the 2-methyl-1,3-thiazol-4-yl group, a critical pharmacophore for mGlu5 receptor interaction .
    • Divergence : MTEP’s ethynylpiperidine moiety enables high blood-brain barrier penetration, whereas the aniline group in the target compound may limit CNS bioavailability due to increased polarity. The dihydrochloride salt enhances aqueous solubility compared to MTEP’s neutral or hydrochloride forms .
  • MPEP vs. Target Compound: Core Structure: MPEP uses a pyridine core, while the target compound employs a thiazole. Functional Impact: MPEP’s phenylethynyl group contributes to non-competitive mGlu5 antagonism, whereas the aniline-thiazole structure may favor competitive binding.
Complex Thiazole Derivatives
  • Tolvaptan :

    • Incorporates two 2-methyl-1,3-thiazol-4-yl groups via a urea linker, attached to a benzazepine core.
    • Key Difference : The urea linkage and larger molecular framework (MW 448.94) confer selectivity for vasopressin receptors, unlike the simpler aniline-thiazole structure of the target compound .
  • Fluorophenyl-Triazolyl Thiazoles () :

    • These isostructural compounds feature triazolyl and fluorophenyl substituents, increasing lipophilicity and planarity.
    • Comparison : The target compound’s lack of fluorinated groups and triazole rings may reduce metabolic stability but improve synthetic accessibility .
Building Blocks and Derivatives
  • 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic Acid :
    • The carboxylic acid group enables conjugation or salt formation, contrasting with the target compound’s aniline (primary amine) functionality. This derivative is primarily a synthetic intermediate .

Physicochemical and Pharmacokinetic Properties

Property This compound MTEP (base) MPEP (base) Tolvaptan
Solubility High (due to dihydrochloride salt) Moderate Low Low
LogP (Predicted) ~1.5 (polar due to -NH₂ and Cl⁻) ~2.8 ~3.1 ~3.5
Bioavailability Limited CNS penetration High CNS High CNS Systemic

Biological Activity

4-(2-Methyl-1,3-thiazol-4-yl)aniline dihydrochloride is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, biochemical pathways, and relevant research findings.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules:

  • DNA Interaction : Thiazole derivatives have been shown to bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and subsequent cell death.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, thereby affecting cell signaling pathways and gene expression .

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance:

  • Cytotoxicity : In studies involving various cancer cell lines, compounds similar to 4-(2-Methyl-1,3-thiazol-4-yl)aniline demonstrated cytotoxic effects. For example, one study reported cell viability dropping below 6.79% in cancer cell lines treated with thiazole derivatives .
CompoundCell LineIC50 (µM)Reference
MMH-2Various<6.79
Compound 13Jurkat & A-431<10

Antimicrobial Activity

Thiazole derivatives have shown promise as antimicrobial agents:

  • Bacterial Inhibition : Compounds from this class have been effective against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) often reported at ≤0.25 µg/mL .
BacteriaMIC (µg/mL)Reference
Staphylococcus aureus≤0.25
Escherichia coli≤0.25

Anti-inflammatory Effects

The anti-inflammatory potential of thiazole derivatives has also been explored:

  • COX Inhibition : New thiazole carboxamide derivatives have been identified as cyclooxygenase (COX) inhibitors, which play a critical role in mediating inflammatory responses .

Case Studies

Several studies provide insights into the biological activities of thiazole derivatives:

  • Cytotoxicity in Cancer Research : A study evaluated the cytotoxic effects of various thiazole derivatives on cancer cell lines and found significant inhibition of cell proliferation linked to structural modifications in the thiazole ring .
  • Antimicrobial Efficacy : Another research effort focused on the synthesis of thiazole derivatives that exhibited potent antibacterial activity against multiple strains, demonstrating their potential as new therapeutic agents against resistant bacterial infections .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Methyl-1,3-thiazol-4-yl)aniline dihydrochloride
Reactant of Route 2
Reactant of Route 2
4-(2-Methyl-1,3-thiazol-4-yl)aniline dihydrochloride

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